Solvent Orange 60

Catalog No.
S3720551
CAS No.
61969-47-9
M.F
C18H10N2O
M. Wt
270.3 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Solvent Orange 60

CAS Number

61969-47-9

Product Name

Solvent Orange 60

IUPAC Name

2,11-diazapentacyclo[10.7.1.02,10.04,9.016,20]icosa-1(19),4,6,8,10,12,14,16(20),17-nonaen-3-one

Molecular Formula

C18H10N2O

Molecular Weight

270.3 g/mol

InChI

InChI=1S/C18H10N2O/c21-18-13-8-2-1-7-12(13)17-19-14-9-3-5-11-6-4-10-15(16(11)14)20(17)18/h1-10H

InChI Key

XFYQEBBUVNLYBR-UHFFFAOYSA-N

SMILES

C1=CC=C2C(=C1)C3=NC4=CC=CC5=C4C(=CC=C5)N3C2=O

Canonical SMILES

C1=CC=C2C(=C1)C3=NC4=CC=CC5=C4C(=CC=C5)N3C2=O

Solvent Orange 60 is a synthetic organic dye classified as a perinone-type dye. Its chemical structure is characterized by a cyclic ketone framework, which contributes to its vibrant orange color. The compound is commonly utilized in various plastic materials, particularly in the production of spectacle frames and coatings. It has been assigned the Chemical Abstracts Service number 6925-69-5 and is recognized for its potential to cause allergic reactions, particularly contact dermatitis, in sensitive individuals .

  • Organic Chemistry: 12H-Phthaloperin-12-one belongs to a class of heterocyclic compounds known as phthaloperinones. These molecules possess a unique ring structure with potential applications in organic synthesis and the development of novel functional materials []. Research in this area is ongoing, but specific details about 12H-Phthaloperin-12-one are scarce.
  • Dye Chemistry: Some derivatives of 12H-Phthaloperin-12-one, such as 8,9,10,11-tetrachloro-12H-phthaloperin-12-one (also known as Solvent Red 135 or Solvent Red 162), are used commercially as dyes [, ]. Studying the properties of 12H-Phthaloperin-12-one itself might provide insights into the design and development of new dyes with desired colorfastness and other characteristics.
Typical of organic dyes. It can participate in:

  • Electrophilic Aromatic Substitution: The presence of electron-rich aromatic rings allows for substitution reactions with electrophiles.
  • Reduction Reactions: Under certain conditions, it can be reduced to form different derivatives, which may alter its color properties.
  • Hydrolysis: In the presence of water, it can undergo hydrolysis, leading to the breakdown of its molecular structure.

These reactions are crucial for modifying the dye's properties for specific applications in industries like plastics and textiles.

Solvent Orange 60 has been identified as a potent contact sensitizer. Studies have shown that exposure to this compound can lead to allergic contact dermatitis, especially among individuals who frequently use products containing the dye, such as spectacle frames. Reports indicate that it has caused dermatitis in numerous cases, highlighting its role as an occupational allergen . The biological mechanisms underlying these reactions involve immune system activation upon skin contact, leading to inflammatory responses.

The synthesis of Solvent Orange 60 typically involves several steps:

  • Starting Materials: The synthesis begins with appropriate aromatic compounds that serve as precursors.
  • Condensation Reactions: These precursors undergo condensation reactions to form intermediates.
  • Cyclization: Further cyclization leads to the formation of the perinone structure characteristic of Solvent Orange 60.
  • Purification: The final product is purified through crystallization or chromatography methods to achieve the desired quality and concentration .

A notable method for synthesizing Solvent Orange 60 emphasizes low production costs while maintaining high product quality, making it commercially viable .

Solvent Orange 60 is employed in various applications:

  • Plastic Industry: Primarily used for coloring polystyrene and acrylonitrile-butadiene-styrene resin.
  • Coatings: Utilized in coatings due to its stability and vibrant color.
  • Textiles: Occasionally used in textile dyeing processes.
  • Cosmetics: Some formulations may include this dye for coloring purposes, although caution is advised due to its allergenic potential .

Research on Solvent Orange 60 has focused on its interactions with biological systems, particularly regarding allergenic responses. Studies have shown that individuals exposed to products containing this dye can develop allergic reactions ranging from mild dermatitis to severe skin irritation. The interactions are typically assessed through patch testing and chemical analysis techniques such as gas chromatography-mass spectrometry . These studies are essential for understanding the safety profile of Solvent Orange 60 in consumer products.

Several compounds share structural or functional similarities with Solvent Orange 60. Here are some notable examples:

Compound NameChemical Structure TypeCommon UsesUnique Features
Solvent Yellow 14Azo dyeDyes for plasticsLess allergenic than Solvent Orange 60
Solvent Red 49Azo dyeTextile dyesMore stable under UV light
Solvent Black 27Azo dyeCoatings and inksHigher resistance to fading
Solvent Blue 35Azo dyePlastic coloringLower toxicity profile

Solvent Orange 60 is unique due to its specific allergenic potential and its application primarily in spectacle frames, making it a significant concern in dermatological studies compared to other dyes that may not exhibit similar sensitivities or applications .

XLogP3

3.4

Hydrogen Bond Acceptor Count

2

Exact Mass

270.079312947 g/mol

Monoisotopic Mass

270.079312947 g/mol

Heavy Atom Count

21

UNII

9P2ZLV19F4

Wikipedia

Solvent orange 60

General Manufacturing Information

Plastics product manufacturing
12H-Phthaloperin-12-one: ACTIVE

Dates

Last modified: 11-23-2023

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